molecular formula C12H11F3O2S B2749188 Methyl 2-(3,4,4-trifluorobut-3-enylsulfanyl)benzoate CAS No. 338777-12-1

Methyl 2-(3,4,4-trifluorobut-3-enylsulfanyl)benzoate

Cat. No.: B2749188
CAS No.: 338777-12-1
M. Wt: 276.27
InChI Key: QKFCVLOVNSVXMJ-UHFFFAOYSA-N
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Description

Methyl 2-(3,4,4-trifluorobut-3-enylsulfanyl)benzoate is a useful research compound. Its molecular formula is C12H11F3O2S and its molecular weight is 276.27. The purity is usually 95%.
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Scientific Research Applications

Chemical Synthesis and Catalysis

Research into compounds with similar trifluoromethyl and sulfonyl groups has shown significant interest in their application in chemical synthesis and catalysis. For instance, studies have explored the use of trifluoromethanesulfonic acid in catalyzing novel Friedel-Crafts acylation reactions, yielding benzophenone derivatives from aromatic compounds and methyl benzoate with good to excellent yields (Hwang, Prakash, & Olah, 2000). This suggests a potential application of Methyl 2-(3,4,4-trifluorobut-3-enylsulfanyl)benzoate in facilitating similar catalytic processes, given its structural features that could interact favorably in catalytic cycles.

Material Science and Photophysics

In the realm of materials science and photophysics, compounds featuring sulfoxide groups and related structures have been synthesized and characterized for their photochromic properties. For example, research on ruthenium sulfoxide complexes has revealed significant excited-state distortions, which are consistent with phototriggered isomerizations. These findings indicate potential applications in developing light-responsive materials (McClure, Abrams, & Rack, 2010). Given the structural similarity, this compound could be a candidate for exploring new photoresponsive materials or molecular switches.

Pharmaceutical and Biological Chemistry

Although specific applications in drug use, dosage, and side effects are excluded from this analysis, the structural motifs present in this compound, such as the trifluoromethyl group, are noteworthy in medicinal chemistry for their ability to enhance the metabolic stability and bioavailability of pharmaceutical compounds. Research on sulfonamide derivatives, for instance, has highlighted their potential in discovering new receptor antagonists with optimized activity and in vivo efficacy (Naganawa et al., 2006). This underscores the relevance of exploring compounds like this compound in the design and synthesis of new therapeutic agents.

Properties

IUPAC Name

methyl 2-(3,4,4-trifluorobut-3-enylsulfanyl)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11F3O2S/c1-17-12(16)8-4-2-3-5-10(8)18-7-6-9(13)11(14)15/h2-5H,6-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKFCVLOVNSVXMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1SCCC(=C(F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11F3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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